(叔丁氧羰基)-L-缬氨酸-L-丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

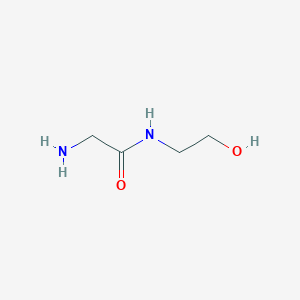

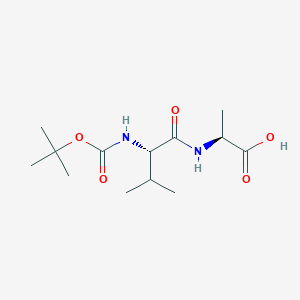

(S)-2-((S)-2-(tert-butoxycarbonylamino)-3-methylbutanamido)propanoic acid is a useful research compound. Its molecular formula is C13H24N2O5 and its molecular weight is 288.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-2-((S)-2-(tert-butoxycarbonylamino)-3-methylbutanamido)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((S)-2-(tert-butoxycarbonylamino)-3-methylbutanamido)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗体-药物偶联物 (ADC) 连接体设计

Boc-Val-Ala-OH 被用作 ADC 开发中的可裂解连接体。Val-Ala 二肽序列可被溶酶体蛋白水解酶有效地切割,这是药物在靶细胞内释放的关键步骤。其在人血浆中的稳定性增强了 ADC 的效力,使其成为连接体设计中的战略性组成部分。 Boc 基团在温和酸性条件下的脱保护允许形成用于药物偶联所需的游离胺 .

酶可裂解寡核苷酸

受 ADC 的启发,Boc-Val-Ala-OH 已被用于设计对酶切敏感的寡核苷酸。 这种应用在需要在酶作用下控制释放寡核苷酸的治疗策略中具有重要意义 .

关键前体的制备

在合成化学中,Boc-Val-Ala-OH 作为各种化合物制备中的前体。 例如,它可用于生成 N-炔丙基丙氨酸,它是生产 N-(3-芳基)丙基化丙氨酸残基的关键前体 .

组织蛋白酶 B 敏感肽连接体

该化合物还参与组织蛋白酶 B 敏感肽连接体的设计。 这些连接体对于需要组织蛋白酶 B 酶特异性切割的 ADC 至关重要,展示了其在药物递送系统中的多功能性 .

作用机制

Target of Action

The primary target of Boc-Val-Ala-OH is the amine functional group in organic compounds . The compound is used as a protecting group for amines in organic synthesis .

Mode of Action

Boc-Val-Ala-OH operates by protecting the amine functional group in organic compounds . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protection allows for chemoselectivity in subsequent chemical reactions .

Biochemical Pathways

The primary biochemical pathway involved with Boc-Val-Ala-OH is the protection and deprotection of amines in organic synthesis . The Boc group is added to the amine functional group, protecting it during synthesis. When the protection is no longer needed, the Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Result of Action

The result of Boc-Val-Ala-OH’s action is the successful protection of the amine functional group during organic synthesis . This allows for chemoselectivity in subsequent reactions, preventing unwanted side reactions and improving the efficiency and yield of the synthesis .

Action Environment

The action of Boc-Val-Ala-OH is influenced by various environmental factors. For instance, the addition of the Boc group to amines can occur under aqueous conditions . The removal of the Boc group can be accomplished with strong acids . The specific conditions used can influence the efficiency and selectivity of these processes. Furthermore, the stability of Boc-Val-Ala-OH can be affected by factors such as temperature and pH.

属性

IUPAC Name |

(2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O5/c1-7(2)9(10(16)14-8(3)11(17)18)15-12(19)20-13(4,5)6/h7-9H,1-6H3,(H,14,16)(H,15,19)(H,17,18)/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBCSPANXVQYCP-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562682 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-L-valyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70396-18-8 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-L-valyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。